molecular formula C12H8BrN3S B2699367 4-(5-bromo-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine CAS No. 860788-65-4

4-(5-bromo-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine

Cat. No.: B2699367
CAS No.: 860788-65-4
M. Wt: 306.18
InChI Key: MTCLLLLNVVDMSR-UHFFFAOYSA-N
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Description

4-(5-bromo-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C12H8BrN3S and its molecular weight is 306.18. The purity is usually 95%.
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Biological Activity

4-(5-Bromo-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine, with the CAS number 860788-65-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The molecular formula is C12H8BrN3SC_{12}H_{8}BrN_{3}S and it has a molecular weight of 306.18 g/mol. This compound's structure features a pyrimidine core substituted with a bromothiophenyl and a pyrrol moiety, which may influence its biological properties.

The compound's structural characteristics can be summarized as follows:

PropertyValue
Molecular Formula C12H8BrN3S
Molecular Weight 306.18 g/mol
CAS Number 860788-65-4
IUPAC Name 4-(5-bromothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antiviral, anticancer, and anti-inflammatory properties.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit promising antiviral activity. For instance, related N-heterocycles have shown effectiveness against viruses such as HIV and hepatitis C by inhibiting viral replication mechanisms. The EC50 values for these compounds can provide insights into their potency:

CompoundVirus TypeEC50 (μM)
Analog AHIV3.98
Analog BHepatitis C0.26

While specific data for the target compound is limited, its structural analogs suggest potential antiviral efficacy.

Anticancer Activity

The anticancer properties of this class of compounds have been evaluated against various cancer cell lines. For example, studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%. The following table summarizes findings from selected studies:

Cell LineCompound TestedIC50 (μM)
HeLa (Cervical cancer)This compoundTBD
MCF-7 (Breast cancer)Similar pyrimidine derivatives0.99
NCI-H460 (Lung cancer)Various pyrimidine derivativesTBD

These results indicate that modifications to the pyrimidine structure can significantly affect cytotoxicity and selectivity towards cancer cells.

Anti-inflammatory Activity

The compound's ability to modulate inflammatory pathways is also of interest. Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation. This mechanism suggests that this compound could potentially reduce inflammatory responses.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Study on Antiviral Efficacy :
    • Researchers synthesized various pyrimidine derivatives and tested them against HIV. One derivative demonstrated an EC50 value of 3.98 μM, indicating strong antiviral activity .
  • Anticancer Activity Evaluation :
    • A series of pyrimidine-based compounds were screened against multiple cancer cell lines, revealing significant cytotoxic effects with IC50 values ranging from low micromolar concentrations .
  • Inflammation Modulation :
    • Studies have highlighted the role of similar compounds in inhibiting COX enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including 4-(5-bromo-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine, exhibit significant anticancer properties. Research has shown that similar compounds can inhibit tumor growth in various cancer cell lines. For instance, compounds with a similar structure have demonstrated cytotoxic effects against human lung cancer (NCI-H460), liver cancer (HepG2), and colon cancer (HCT-116) cells through MTT assays, showcasing their potential as anticancer agents .

Compound Cell Line IC50 (μmol/L)
Similar Compound ANCI-H4602.56
Similar Compound BHepG23.00
Similar Compound CHCT-1163.08

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives have also been extensively studied. Compounds structurally related to this compound have shown moderate to good activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L . This suggests potential applications in developing new antibiotics.

Compound Bacterial Strain MIC (μmol/L)
Compound XStaphylococcus aureus6
Compound YEscherichia coli12

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can enhance charge transport properties in these devices .

Photovoltaic Applications

Research has indicated that incorporating this compound into photovoltaic cells can improve efficiency due to its favorable energy levels and charge mobility characteristics. Studies focusing on similar thiophene-containing compounds have reported enhanced performance metrics when used as active layers in solar cells .

Synthesis and Characterization

A notable study synthesized various derivatives of pyrimidine compounds, including the target compound, using microwave-assisted synthesis techniques. This method not only streamlined the synthesis process but also improved yield and purity, making it more feasible for large-scale applications .

Biological Evaluation

In another study, the biological activities of synthesized derivatives were evaluated against multiple cancer cell lines and bacterial strains. The results indicated that modifications on the pyrrole moiety significantly affected the biological activities, suggesting that further structural optimization could lead to more potent agents .

Properties

IUPAC Name

4-(5-bromothiophen-2-yl)-2-pyrrol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3S/c13-11-4-3-10(17-11)9-5-6-14-12(15-9)16-7-1-2-8-16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCLLLLNVVDMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=CC(=N2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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